molecular formula C17H19N7O B2454109 (3-(1H-tetrazol-1-yl)phenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone CAS No. 2034203-73-9

(3-(1H-tetrazol-1-yl)phenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone

Cat. No.: B2454109
CAS No.: 2034203-73-9
M. Wt: 337.387
InChI Key: YFTJVKRDDYLJOA-UHFFFAOYSA-N
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Description

(3-(1H-tetrazol-1-yl)phenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two high-value heterocyclic systems—a tetrazole and a pyrazole—linked through a piperidine-carbophenone scaffold. Tetrazole rings are widely employed as bioisosteres for carboxylic acids and other functional groups, improving metabolic stability and altering physicochemical properties like polarity and lipophilicity . Pyrazole derivatives, on the other hand, are privileged structures in pharmacology, frequently found in compounds with a wide range of biological activities . The specific molecular architecture of this compound suggests potential for interaction with various biological targets. Hybrid molecules containing both pyrazole and tetrazole motifs are an active area of research for developing new therapeutic agents . Furthermore, piperidine-containing scaffolds are common in the design of ligands for G protein-coupled receptors (GPCRs), including the cannabinoid CB1 receptor, where they can be engineered for desired potency and selectivity profiles . This reagent is intended for use by qualified researchers as a building block or intermediate in the synthesis of more complex target molecules, for structure-activity relationship (SAR) studies, or for screening against novel biological targets in a laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O/c1-22-9-7-16(19-22)14-5-3-8-23(11-14)17(25)13-4-2-6-15(10-13)24-12-18-20-21-24/h2,4,6-7,9-10,12,14H,3,5,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTJVKRDDYLJOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(1H-tetrazol-1-yl)phenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound has a unique structure that combines elements from both tetrazole and pyrazole moieties, which are known for their diverse biological activities. The presence of these heterocycles contributes to the compound's pharmacological profile.

Molecular Formula

  • Molecular Formula : C_{18}H_{21}N_{5}O
  • Molecular Weight : 341.40 g/mol

The biological activity of the compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The tetrazole and pyrazole rings may facilitate binding to specific targets, modulating their activity and leading to therapeutic effects.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole and tetrazole exhibit significant anticancer properties. For instance, compounds similar to our target have shown efficacy against various cancer cell lines by inhibiting key oncogenic pathways such as BRAF(V600E) and Aurora-A kinase .

Case Study: In Vitro Testing

In a study evaluating the anticancer potential of related compounds, a series of pyrazole derivatives were tested against human cancer cell lines. The results demonstrated that certain modifications led to enhanced cytotoxicity, with IC50 values in the micromolar range .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Pyrazole derivatives have been reported to exhibit antibacterial and antifungal activities, which could be relevant for developing new antimicrobial agents .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cancer cell proliferation
AntimicrobialSignificant antibacterial activity against pathogens
Anti-inflammatoryPotential modulation of inflammatory pathways

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the tetrazole or pyrazole rings can significantly influence potency and selectivity.

Key Findings from SAR Studies

  • Electron-Withdrawing Groups : Enhancements in activity were observed when electron-withdrawing groups were incorporated into the structure .
  • Positioning of Substituents : The para position was found to be more favorable for biological activity compared to ortho or meta positions .

Toxicity and Safety Profile

Toxicity assessments are essential when evaluating new compounds for therapeutic use. Preliminary studies indicate that related compounds exhibit low toxicity profiles in animal models, suggesting a favorable safety margin for further development .

Table 2: Toxicity Data Summary

CompoundDose (mg/kg)Toxicity LevelReference
Compound A100Non-toxic
Compound B50Mild toxicity observed

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (3-(1H-tetrazol-1-yl)phenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone, and how are intermediates characterized?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Coupling of tetrazole and pyrazole precursors via nucleophilic substitution or Suzuki-Miyaura cross-coupling.
  • Step 2 : Piperidine functionalization using acyl chlorides or carbodiimide-mediated coupling .
  • Purification : Column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol/chloroform mixtures.
  • Characterization :
  • NMR (¹H/¹³C) for structural confirmation (e.g., tetrazole N-H at δ 8.5–9.5 ppm; pyrazole methyl at δ 2.3–2.5 ppm) .
  • HPLC (C18 column, UV detection) to verify purity (>95%) .

Q. Which analytical techniques are critical for validating the compound’s structural integrity?

  • Key Techniques :

  • X-ray crystallography (if crystalline) to resolve bond lengths (e.g., C-N: ~1.34 Å in tetrazole; C-C: ~1.40 Å in piperidine) .
  • FT-IR for functional group analysis (tetrazole N-H stretch: ~3400 cm⁻¹; carbonyl C=O: ~1680 cm⁻¹) .
  • Mass spectrometry (ESI-TOF) to confirm molecular ion peaks (e.g., [M+H]⁺ at calculated m/z) .

Advanced Research Questions

Q. How can structural contradictions between X-ray crystallography and DFT calculations be resolved?

  • Case Study : Discrepancies in bond angles (e.g., piperidine chair conformation) may arise due to crystal packing effects (X-ray) vs. gas-phase optimization (DFT).
  • Resolution Strategy :

  • Perform Hirshfeld surface analysis to quantify intermolecular interactions in X-ray data .
  • Use solvent-implicit DFT models (e.g., PCM in Gaussian) to mimic experimental conditions .
  • Compare torsional angles (e.g., dihedral between tetrazole and phenyl rings) across methods .

Q. What strategies address low reproducibility in biological activity assays for this compound?

  • Experimental Design :

  • Batch Consistency : Ensure synthetic reproducibility via strict control of reaction conditions (e.g., anhydrous solvents, inert atmosphere) .
  • Assay Validation : Use positive controls (e.g., known kinase inhibitors) and triplicate measurements in enzyme inhibition studies .
  • Data Normalization : Correct for solvent effects (e.g., DMSO interference in absorbance assays) .

Q. How does the compound’s stereoelectronic profile influence its binding to biological targets?

  • Methodology :

  • Molecular Docking (AutoDock Vina): Map interactions (e.g., tetrazole’s H-bond with catalytic lysine; pyrazole’s π-π stacking with aromatic residues) .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine on phenyl) with IC₅₀ values in enzyme assays .
  • MD Simulations : Assess binding stability (RMSD < 2.0 Å over 100 ns trajectories) .

Data Contradiction Analysis

Q. Why do solubility measurements vary across studies, and how can this be mitigated?

  • Root Causes :

  • Polymorphism : Amorphous vs. crystalline forms (e.g., 10-fold solubility difference) .
  • pH Dependency : Tetrazole’s pKa (~4.5) affects ionization in aqueous buffers .
    • Solutions :
  • DSC/TGA : Characterize thermal stability and polymorphic transitions .
  • Solubility Screening : Use biorelevant media (FaSSIF/FeSSIF) at physiological pH .

Q. How to reconcile discrepancies in reported IC₅₀ values for kinase inhibition?

  • Factors :

  • Enzyme source (e.g., recombinant vs. native).
  • Assay format (fluorescence quenching vs. radiometric).
    • Standardization :
  • Use Z’-factor validation (>0.5) to confirm assay robustness .
  • Report ΔG values from ITC (isothermal titration calorimetry) for direct binding comparisons .

Methodological Recommendations

Q. What computational tools are recommended for predicting metabolic stability?

  • Tools :

  • CYP450 metabolism prediction : Use StarDrop or MetaSite .
  • BBB permeability : Apply SwissADME’s BOILED-Egg model .

Q. How to design a SAR study for optimizing tetrazole-pyrazole hybrids?

  • Framework :

  • Core Modifications : Vary substituents on tetrazole (e.g., methyl vs. trifluoromethyl) .
  • Linker Optimization : Replace methanone with sulfonamide or urea .
  • Activity Cliffs : Identify critical residues via alanine scanning mutagenesis .

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